molecular formula C8H6Br2F3NO B13551451 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide

2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide

Cat. No.: B13551451
M. Wt: 348.94 g/mol
InChI Key: CDCWPXKKOPQBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is a chemical compound with the molecular formula C8H5BrF3NO. It is a beige solid at room temperature and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide typically involves the bromination of 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination reactions, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl ethanones .

Scientific Research Applications

2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of both bromine and trifluoromethyl groups.

Properties

Molecular Formula

C8H6Br2F3NO

Molecular Weight

348.94 g/mol

IUPAC Name

2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrobromide

InChI

InChI=1S/C8H5BrF3NO.BrH/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12;/h1-2,4H,3H2;1H

InChI Key

CDCWPXKKOPQBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)C(F)(F)F.Br

Origin of Product

United States

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